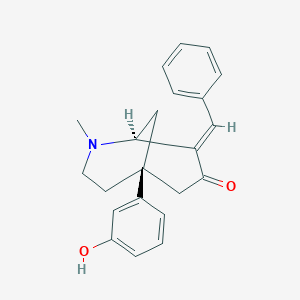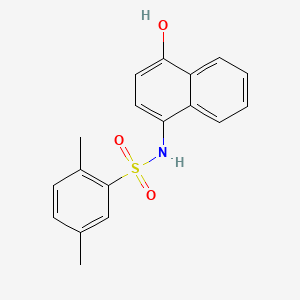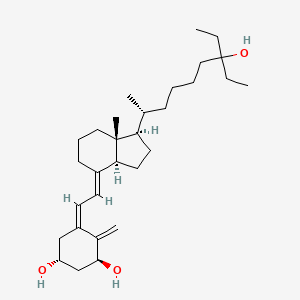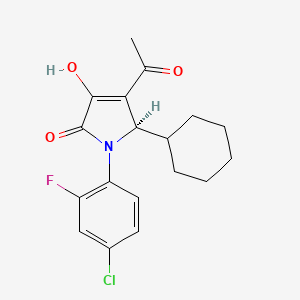
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Overview
Description
CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2 (CCR2; IC50 = 103 nM). It inhibits [35S]GTPγS binding and β-arrestin recruitment induced by chemokine (C-C motif) ligand 2 (CCL2) in U2OS membranes and cells, respectively, expressing CCR2 (IC50s = 24 and 25 nM, respectively).
Novel, potent, acidic CCR2 receptor antagonist, more active enantiomer of CRR2-RA
CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2.
Scientific Research Applications
Synthesis and Characterization
- 2H-Pyrrol-2-one derivatives, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, have been synthesized and characterized for their potential in various scientific applications. The synthesis involves hydride transfer from Et3SiH to carbenium ions, followed by single-crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS characterization. This research opens the door to exploring the chemical properties and potential applications of these compounds (Murthy et al., 2017).
Methodology Development for Synthesis
- A method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines was developed, demonstrating the versatility of 2H-Pyrrol-2-one derivatives in chemical synthesis. This method allows for the creation of a library of pyrrolones, showcasing the compound's utility in diverse chemical reactions (Ryabukhin et al., 2012).
Structural Analysis and Solid Solution Formation
- Studies on derivatives such as rac-3-chloro-5-hydroxy-1-(4-methylbenzyl)-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one provided insights into the molecular packing, hydrogen bonding, and partial solid solution formation in these compounds. Understanding these structural aspects is crucial for their potential applications in material science and pharmaceuticals (Lodochnikova et al., 2017).
Antioxidant Activity
- The antioxidant activity of 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, was evaluated. These compounds showed significant potential as radical scavengers, comparable to conventional antioxidants, highlighting their potential therapeutic applications (Nguyen et al., 2022).
Mechanism of Action
Target of Action
CCR2-RA-[R] is an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a member of the chemokine receptor subfamily of human class A G-protein-coupled receptors . It is expressed on monocytes, immature dendritic cells, and T-cell subpopulations, and mediates their migration towards endogenous CC chemokine ligands such as CCL2 .
Mode of Action
CCR2-RA-[R] inhibits CCR2 non-competitively by blocking activation-associated conformational changes and formation of the G-protein-binding interface . It binds in a novel, highly druggable pocket that is the most intracellular allosteric site observed in class A G-protein-coupled receptors so far . This site spatially overlaps the G-protein-binding site in homologous receptors .
Biochemical Pathways
The CCR2 and its ligands are implicated in numerous inflammatory and neurodegenerative diseases including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as cancer . The CCL2-CCR2 axis is currently the most well-studied chemokine pathway in liver disease .
Pharmacokinetics
The compound’s ability to bind to an intracellular allosteric site suggests it is capable of crossing the cell membrane .
Result of Action
The result of CCR2-RA-[R]'s action is the inhibition of CCR2, which prevents the migration of certain immune cells towards endogenous CC chemokine ligands . This can have implications in various diseases where CCR2 and its ligands play a role .
Action Environment
The action of CCR2-RA-[R] can be influenced by the environment in which it is present. For instance, the presence of both CCR2-RA-[R] and another compound, BMS-681, was critical for crystallization . .
properties
IUPAC Name |
(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLJXWZGVRLBA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CCR2-RA-[R] interact with its target, CCR2, and what are the downstream effects?
A1: CCR2-RA-[R] binds to an allosteric, intracellular binding site on the chemokine receptor CCR2 [, ]. This is in contrast to other CCR2 antagonists that bind to the orthosteric site, where the natural ligand binds. This allosteric binding prevents the activation of CCR2 by its endogenous ligands, such as CCL2, effectively inhibiting downstream signaling pathways [, ]. This inhibition reduces the recruitment of monocytes, immune cells involved in inflammation, to sites of inflammation [, ].
Q2: What makes the allosteric binding of CCR2-RA-[R] more advantageous compared to orthosteric CCR2 antagonists?
A2: Studies in a murine model of diabetic nephropathy (DN) demonstrated that allosteric CCR2 inhibitors, including CCR2-RA-[R], significantly reduced proteinuria and improved glomerular histopathology []. Interestingly, orthosteric CCR2 antagonists, even at comparable drug coverage levels, did not show similar beneficial effects []. This suggests that targeting the allosteric site of CCR2 may be crucial for achieving therapeutic efficacy in DN [].
Q3: What is known about the specific residues involved in the binding of CCR2-RA-[R] to CCR2?
A3: Research using chimeric CCR2/CCR5 receptors and site-directed mutagenesis revealed key residues crucial for CCR2-RA-[R] binding []. The highly conserved tyrosine Y7.53 and phenylalanine F8.50 within the NPxxYx(5,6)F motif of CCR2, alongside V6.36 at the bottom of transmembrane helix 6 and K8.49 in helix 8, were identified as crucial interaction points []. This highlights the importance of these specific residues for the allosteric binding and inhibitory activity of CCR2-RA-[R].
Q4: How does the binding of an orthosteric antagonist affect the binding of CCR2-RA-[R]?
A4: Studies employing metadynamics simulations and Gaussian accelerated molecular dynamics (GaMD) simulations revealed that the binding of an orthosteric antagonist, such as BMS-681, influences the unbinding pathway of CCR2-RA-[R] []. Specifically, BMS-681 binding was shown to restrict the movement of the intracellular side of transmembrane helix 6 by stabilizing its extracellular side along with transmembrane helix 7 []. This stabilization, mediated by interactions involving residues like Arg2065.43 and Glu2917.39, ultimately influences the binding dynamics of CCR2-RA-[R] []. This highlights a potential for positive binding cooperativity between orthosteric and allosteric antagonists of CCR2 [].
Q5: Could the intracellular allosteric binding site of CCR2 be targeted to develop inhibitors for other chemokine receptors?
A5: The high conservation of amino acid residues within the intracellular allosteric binding site across various chemokine receptors suggests that this site could be targeted to develop inhibitors for other chemokine receptors as well []. For instance, CCR2-RA-[R] also binds with high affinity to an intracellular site in CCR1 []. This opens up exciting possibilities for designing selective or multi-target chemokine receptor antagonists that act through this intracellular allosteric mechanism [].
Q6: What are the implications of CCR2-RA-[R] acting as an inverse agonist on CCR1?
A6: CCR2-RA-[R] has been shown to act as an inverse agonist on CCR1, meaning it not only blocks the action of agonists but also reduces the receptor's constitutive activity []. This finding opens up new avenues for pharmacological modulation of CCR1 and potentially other chemokine receptors by targeting their intracellular allosteric sites []. This could lead to the development of novel therapeutic agents with unique pharmacological profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



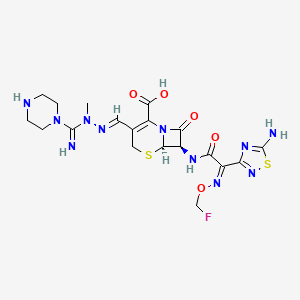

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)

![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)
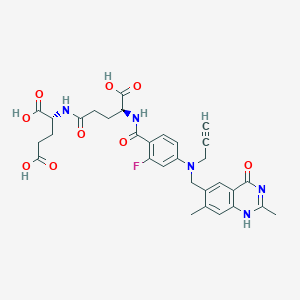
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
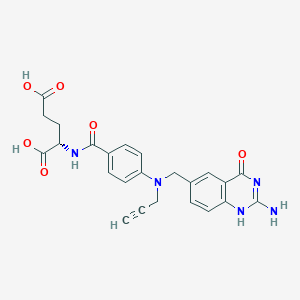
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)

